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molecular formula C10H8BrN3 B8574761 Pyrimidine, 2-(6-bromo-2-pyridinyl)-4-methyl- CAS No. 122918-19-8

Pyrimidine, 2-(6-bromo-2-pyridinyl)-4-methyl-

Cat. No. B8574761
M. Wt: 250.09 g/mol
InChI Key: ZZPCTHHNALUHPZ-UHFFFAOYSA-N
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Patent
US04927827

Procedure details

To a mixture of 6-bromo-2-picoline amidine hydrochloride (10 g) and methanol (200 ml) were added 28% sodium methoxide solution in methanol (10.6 g) and 1,1-dimethoxy-3-butanone (6.1 g). The mixture was heated under refluxing for an hour, and then concentrated under reduced pressure. Water (100 ml) and ethylacetate (200 ml) were added thereto, and then extracted. After the extract was dried over anhydrous magnesium sulfate, it was concentrated under reduced pressure. The residue was washed with n-hexane to obtain 2-(6-bromo-2-pyridinyl)-4-methylpyrimidine (8.9 g, yield 84%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10.6 g
Type
solvent
Reaction Step Two
Quantity
6.1 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[Br:2][C:3]1[N:8]=[C:7]([C:9]([NH2:11])=[NH:10])[CH:6]=[CH:5][CH:4]=1.C[O-].[Na+]>CO.COC(OC)CC(=O)C>[Br:2][C:3]1[N:8]=[C:7]([C:9]2[N:11]=[C:5]([CH3:6])[CH:4]=[CH:3][N:10]=2)[CH:6]=[CH:5][CH:4]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
Cl.BrC1=CC=CC(=N1)C(=N)N
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
10.6 g
Type
solvent
Smiles
CO
Name
Quantity
6.1 g
Type
solvent
Smiles
COC(CC(C)=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under refluxing for an hour
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Water (100 ml) and ethylacetate (200 ml) were added
EXTRACTION
Type
EXTRACTION
Details
extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After the extract was dried over anhydrous magnesium sulfate, it
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
WASH
Type
WASH
Details
The residue was washed with n-hexane

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=CC(=N1)C1=NC=CC(=N1)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.9 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 168.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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